molecular formula C17H30N2O2 B8768670 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-cyclopropyl-, 1,1-dimethylethyl ester

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-cyclopropyl-, 1,1-dimethylethyl ester

Cat. No.: B8768670
M. Wt: 294.4 g/mol
InChI Key: MYTYBJQOVLLDHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-cyclopropyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H30N2O2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 9-cyclopropyl-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-12-8-17(9-13-19)6-10-18(11-7-17)14-4-5-14/h14H,4-13H2,1-3H3

InChI Key

MYTYBJQOVLLDHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3CC3)CC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (250 mg, 0.98 mmol) were dissolved in 10 ml of absolute methanol. 3 g of molecular sieves (3 Å, which had been dried beforehand under high vacuum) were added to this solution. Under argon, glacial acetic acid (0.55 ml, 10 eq.), [(1-ethoxycyclopropyl)oxy]trimethylsilane (0.69 ml, 3.5 eq.) and 4.4 ml of a 1 M NaCNBH3 solution in THF (4.4 mmol, 4.5 eq.) were then added successively. After stirring at RT for 20 minutes, the mixture was heated to 60° C. and stirred at this temperature for about 15 h. The reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was taken up in dichloromethane, washed successively with 1 M NaOH solution and NaCl solution, and dried over MgSO4. After the solvent had been removed under reduced pressure, the product was obtained as a colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mmol
Type
reactant
Reaction Step Two

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